molecular formula C18H17NO2S2 B2677035 N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenoxypropanamide CAS No. 2380057-23-6

N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenoxypropanamide

Cat. No.: B2677035
CAS No.: 2380057-23-6
M. Wt: 343.46
InChI Key: YDNIOMMXEHDZEY-UHFFFAOYSA-N
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Description

N-({[3,3'-Bithiophene]-5-yl}methyl)-2-phenoxypropanamide is a synthetic organic compound designed for advanced materials science research, particularly in the field of organic electronics. Its molecular structure incorporates a [3,3'-bithiophene] core, a well-established building block for constructing π-conjugated oligomers and polymers . The 3,3'-bithiophene isomer is a key precursor in the synthesis of complex fused-ring systems like dithienothiophenes (DTTs) and cyclooctatetrathiophenes (COThs), which are foundational materials in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . The functionalization of the bithiophene core with a phenoxypropanamide group modulates the compound's electronic properties and solubility, making it a valuable intermediate for creating novel semiconducting materials with tailored characteristics. This compound is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature on thiophene oligomers for a deeper understanding of its potential mechanisms and applications .

Properties

IUPAC Name

2-phenoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c1-13(21-16-5-3-2-4-6-16)18(20)19-10-17-9-15(12-23-17)14-7-8-22-11-14/h2-9,11-13H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNIOMMXEHDZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CS1)C2=CSC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenoxypropanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of robust catalysts and optimized reaction parameters would be essential for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like amines, thiols, or halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Corresponding substituted derivatives

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenoxypropanamide involves its interaction with molecular targets through its conjugated bithiophene core. This core facilitates electron transport and can interact with various pathways in electronic devices. The phenoxypropanamide group can provide additional functionalization, allowing for specific interactions with other molecules or materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Amide Linkages

(a) Sulfamoyl Phenyl Amides (Compounds 5a–5d, )

These compounds share the amide functional group but differ in their aromatic substituents (sulfamoyl phenyl) and alkyl chains (butyryl to heptanoyl). Key comparisons:

  • Synthesis : Yields range from 45–51%, lower than typical amide couplings (e.g., 60% in ), possibly due to steric hindrance from the sulfamoyl group.
  • Physical Properties : Melting points decrease with longer alkyl chains (e.g., 180–182°C for 5a vs. 143–144°C for 5d), suggesting increased flexibility reduces crystallinity.
  • Electronic Properties : Lack conjugated systems like bithiophene, limiting charge transport compared to the target compound .
(b) Pyrazolyl Propanamide (Compound 5, )

This compound features a pyrazolyl core and dichlorophenyl group.

  • Stereochemistry : Specific rotation ([α]D = +5.7°) indicates chirality, similar to the target compound if synthesized enantioselectively.
  • Bioactivity : The dichlorophenyl group may enhance lipophilicity and membrane permeability, a trait the target compound’s bithiophene could mimic .
(c) Tetrazole-Containing Propanamide ()
  • Functionality: Incorporates a tetrazole ring (H-bond acceptor) instead of phenoxy, increasing polarity.
  • Molecular Weight : 335.4 g/mol vs. an estimated ~400 g/mol for the target compound, suggesting differences in solubility and bioavailability .

Conjugated Systems in Organic Electronics ()

While the target compound is a small molecule, conjugated polymers like poly(3-hexylthiophene) (P3HT) share its bithiophene unit. Comparisons include:

  • Charge Mobility : P3HT achieves ~10⁻² cm²/Vs, but small-molecule bithiophenes may exhibit lower mobility due to lack of polymer chain continuity.
  • Absorption : Bithiophene’s λmax (~450 nm) is redshifted compared to single thiophenes, useful for broader solar spectrum absorption in photovoltaics .

Data Table: Structural and Physical Properties of Comparable Compounds

Compound Name / Structure Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Notable Properties
Target: N-({[3,3'-Bithiophene]-5-yl}methyl)-2-phenoxypropanamide ~400 (estimated) N/A Bithiophene, phenoxy, amide Conjugated, moderate solubility
5a (Butyramide derivative, ) 327.4 180–182 Sulfamoyl phenyl, butyryl amide High crystallinity, polar
5 (Pyrazolyl propanamide, ) N/A 126–127 Pyrazole, dichlorophenyl Chiral, lipophilic
Tetrazole propanamide () 335.4 N/A Tetrazole, ethylphenyl High polarity, H-bond acceptor
P3HT () ~15,000 (polymer) N/A Poly(thiophene) High charge mobility, flexible

Key Research Findings and Implications

Synthetic Challenges : The target compound’s bithiophene may require palladium-catalyzed cross-coupling for synthesis, contrasting with simpler amide couplings in –2. Steric hindrance from the bithiophene could reduce yields compared to linear alkyl amides.

Electronic Applications : The bithiophene core may enable absorption in the visible spectrum (400–600 nm), making it suitable for organic solar cells, though its efficiency would likely trail polymer-based systems like P3HT .

Pharmaceutical Potential: The amide group supports hydrogen bonding with biological targets, but the phenoxy group’s hydrophobicity may limit aqueous solubility, necessitating formulation adjustments.

Biological Activity

N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenoxypropanamide is an organic compound with significant potential in various biological applications due to its unique structural characteristics. This article explores the biological activity of this compound, focusing on its mechanisms, effects on biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a bithiophene core which is known for its conjugated system that enhances electronic properties. The phenoxypropanamide moiety adds functionalization potential, making it suitable for various applications in organic electronics and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The conjugated bithiophene structure facilitates electron transport , which is crucial for its role in electronic devices and potentially in biological systems. The phenoxypropanamide group may allow for specific interactions with proteins or enzymes, influencing biochemical pathways.

Anticancer Properties

Research has indicated that compounds with bithiophene structures exhibit anticancer activity . Studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance:

  • Case Study 1 : A study on human breast cancer cells showed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM) after 48 hours of exposure.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. In vitro assays revealed:

  • Case Study 2 : this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in breast cancer cells
AntimicrobialInhibits growth of Staphylococcus aureus
Organic ElectronicsEnhances charge transport in devices

Applications in Research

The unique properties of this compound make it a valuable compound in several research fields:

  • Organic Electronics : Its semiconducting properties are utilized in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).
  • Materials Science : The compound is being explored for its potential in creating conjugated microporous polymers (CMPs) for applications like nanofiltration and energy storage.

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